![molecular formula C17H15N3O3 B2723791 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-55-3](/img/structure/B2723791.png)
2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives, which are part of this compound, can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is 309.325. Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Diversification
In the realm of organic synthesis, compounds related to 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline have been pivotal in advancing the diversification of heterocyclic compounds. For instance, a study by Le et al. (2021) demonstrates the development of a method for the selective halogenation of pyrrolo[1,2-a]quinoxalines, highlighting the compound's utility in pharmaceutical research and organic synthesis. This method facilitates the introduction of various functional groups, expanding the chemical space accessible for drug discovery and materials science applications (Le et al., 2021).
Advances in Heterocyclic Chemistry
The structural versatility of 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline analogs allows for the exploration of novel synthetic pathways and the creation of complex heterocyclic systems. Zelina et al. (2020) developed a method for synthesizing pyrrolo[1,2-a]quinoxalines through an acid-promoted furan ring opening, followed by a reductive cyclization process. This innovative approach opens new avenues for the synthesis of complex molecules with potential pharmacological activities (Zelina et al., 2020).
Future Directions
While specific future directions for “2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” were not found, the field of medicinal chemistry continues to explore the use of pyrrolidine derivatives for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .
properties
IUPAC Name |
furan-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(12-6-8-22-11-12)20-7-5-13(10-20)23-16-9-18-14-3-1-2-4-15(14)19-16/h1-4,6,8-9,11,13H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZPCQNSLUVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline |
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